1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide
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Overview
Description
1-(3-Cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide is an organic compound that belongs to the class of indoline derivatives This compound is characterized by its unique structure, which includes a cyclopentyl group attached to a propanoyl chain, an indoline core, and an ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide typically involves multiple steps:
Formation of 3-cyclopentylpropanoyl chloride: This intermediate can be synthesized by reacting cyclopentylpropanoic acid with thionyl chloride or oxalyl chloride.
Acylation of indoline: The 3-cyclopentylpropanoyl chloride is then reacted with indoline in the presence of a base such as triethylamine to form the acylated indoline derivative.
N-ethylation: The final step involves the N-ethylation of the acylated indoline derivative using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: N-alkylated derivatives.
Scientific Research Applications
1-(3-Cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in biochemical assays to study its interactions with various biological targets, providing insights into its mechanism of action.
Industrial Applications: Potential use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Cyclopentylpropanoyl chloride: An intermediate used in the synthesis of various cyclopentyl derivatives.
3-Cyclopentyl-1-propanol: A related compound with similar structural features but different functional groups.
Cyclopentanepropanoic acid: Another structurally related compound used in organic synthesis.
Uniqueness: 1-(3-Cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide is unique due to its indoline core, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
1-(3-cyclopentylpropanoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-20-19(23)17-13-15-9-5-6-10-16(15)21(17)18(22)12-11-14-7-3-4-8-14/h5-6,9-10,14,17H,2-4,7-8,11-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLNKZCRYLOPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)CCC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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